Isoscoparin-7-olate

Description

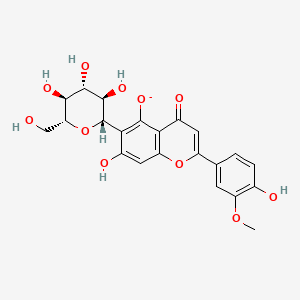

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H21O11- |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-5-olate |

InChI |

InChI=1S/C22H22O11/c1-31-13-4-8(2-3-9(13)24)12-5-10(25)16-14(32-12)6-11(26)17(19(16)28)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-24,26-30H,7H2,1H3/p-1/t15-,18-,20+,21-,22+/m1/s1 |

InChI Key |

KOMUHHCFAXYRPO-DGHBBABESA-M |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3[O-])C4C(C(C(C(O4)CO)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution

Botanical Sources and Species Diversity

The presence of isoscoparin (B3028397) has been documented in a wide array of plant species, spanning various genera and families.

Isoscoparin has been reported in several species within the Gentiana genus and its relatives. Documented sources include Gentiana depressa, Gentianopsis grandis, and Gentiana sino-ornata. nih.govnp-mrd.org Further studies have identified isoscoparin in Gentiana pneumonanthe and confirmed its presence in the ethyl acetate (B1210297) extract of Gentiana algida Pall. Research on four specific Siberian gentians detected isoscoparin in G. decumbens, G. macrophylla, and G. triflora, but it was not detectable in G. algida in that particular analysis. The content of isoscoparin varied among the positive species.

Table 1: Isoscoparin Content in Select Gentiana Species

| Species | Isoscoparin Content (mg/g of herb) |

|---|---|

| Gentiana decumbens | 0.92–1.53 |

| Gentiana macrophylla | 1.37–2.64 |

| Gentiana triflora | 2.06–4.19 |

| Gentiana algida | Undetectable |

Data sourced from a study on four Siberian gentians.

Cymbopogon citratus, commonly known as lemongrass, is another botanical source of isoscoparin. np-mrd.org The compound is listed among the various flavonoids identified in this plant. np-mrd.org Additionally, isoscoparin has been found in the leaves and roots of the related species Cymbopogon nardus (Red Lemongrass).

Isoscoparin and its derivatives are notably present in key cereal grains. In barley (Hordeum vulgare L.), various forms of the compound have been characterized in the leaves. mdpi.com These include isoscoparin-7-O-glucoside derivatives, which constitute a major part of the detected flavonoids. Saponarin (B1681443), a di-glycosyl flavone (B191248), is a predominant flavonoid in young green barley leaves. acs.org Isoscoparin has also been identified in wheat (Triticum aestivum L.) seedlings.

Derivatives of isoscoparin have also been found in rice (Oryza sativa). Specifically, isoscoparin-2''-O-glucoside is found in the yellow grain mutant of rice, and pigments in the rice embryo and pericarp have been identified as C-glycosyl flavones, including isoscoparin. medchemexpress.comnih.gov Another derivative, Isoscoparin 2''-(6-(E)-feruloylglucoside), has been detected in rice. foodb.ca

The distribution of isoscoparin extends to several other plant families and species.

Isatis tinctoria L. (Woad): Isoscoparin is a known flavone C-glycoside identified in the leaves of Isatis tinctoria. clockss.orgnih.gov It has been confirmed as a specific marker for this plant in multi-herb formulas. frontiersin.org

Pyrus ussuriensis (Ussurian Pear): This deciduous tree, part of the Rosaceae family, has been found to contain isoscoparin. researchgate.net

Ribes himalense (Himalayan Currant): A derivative, isoscoparin-7-O-β-D-glucoside, has been detected in this perennial shrub through ultra-high-performance liquid chromatography. researchgate.netnih.gov

Silene viridiflora and Silene latifolia: Isoscoparin has been identified in species of the genus Silene, including S. viridiflora and S. latifolia. np-mrd.orgmdpi.com The formation of isoscoparin in Silene has been a subject of biochemical research. mdpi.com

Table 2: Botanical Sources of Isoscoparin and Its Derivatives

| Family | Genus | Species | Derivative(s) |

|---|---|---|---|

| Gentianaceae | Gentiana | G. depressa, G. macrophylla, G. triflora, G. decumbens, G. pneumonanthe, G. algida, G. sino-ornata | Isoscoparin |

| Poaceae | Cymbopogon | C. citratus, C. nardus | Isoscoparin |

| Poaceae | Hordeum | H. vulgare | Isoscoparin-7-O-glucoside derivatives |

| Poaceae | Triticum | T. aestivum | Isoscoparin |

| Poaceae | Oryza | O. sativa | Isoscoparin, Isoscoparin-2''-O-glucoside |

| Brassicaceae | Isatis | I. tinctoria | Isoscoparin |

| Rosaceae | Pyrus | P. ussuriensis | Isoscoparin |

| Grossulariaceae | Ribes | R. himalense | Isoscoparin-7-O-glucoside |

| Caryophyllaceae | Silene | S. viridiflora, S. latifolia | Isoscoparin |

Cereal Grains: Barley (Hordeum vulgare L.) and Wheat (Triticum aestivum L.)

Tissue-Specific Localization within Plant Structures

The accumulation of isoscoparin is often localized to specific tissues within a plant, which can vary by species.

In Isatis tinctoria , isoscoparin is found in the leaves, specifically the rosette and cauline leaves. nih.govacgpubs.org The aerial parts of the plant are generally cited as containing the compound. neist.res.in

In Pyrus ussuriensis , analysis has detected the compound in both the stems (1-year-old and 2-year-old) and the leaves. researchgate.netmdpi.com

In Ribes himalense , the compound has been identified in extracts from the stems and leaves. mdpi.com

In Barley (Hordeum vulgare L.), isoscoparin and its derivatives are found in both the leaves and the grain. mdpi.com The highest accumulation of the related flavonoid saponarin occurs in young green leaves, where it is localized in the mesophyll vacuole or leaf epidermis. acs.org

In Rice (Oryza sativa L.), isoscoparin and its glucoside derivatives have been found in the leaves as well as the grain, specifically within the embryo and pericarp. medchemexpress.comnih.gov

In Silene species, the compound has been reported in the aerial parts of the plants. mdpi.com

Identification in Edible Dietary Sources

Isoscoparin is present in several plants that are part of the human diet.

Cereal Grains: Barley and rice are significant dietary sources. mdpi.commedchemexpress.comfoodb.ca Flavonoids are present in the grain, which is consumed globally.

Herbs and Teas: Lemongrass (Cymbopogon citratus) is widely used as a culinary herb and is brewed as a tea. np-mrd.org The stems and leaves of Ribes himalense are also consumed as tea. mdpi.com

Fruits: The fruit of Ribes himalense, a small edible berry, is used to make juices and jams. nih.govmdpi.com While isoscoparin itself was analyzed in the stems and leaves, its derivative, isoscoparin-7-O-glucoside, has been identified in the plant. nih.gov The Pyrus ussuriensis tree produces small, hard pears, though the analysis for isoscoparin was conducted on stems and leaves. researchgate.netrhs.org.uk

Vegetables: The young shoots and leaves of some Silene species are reportedly used as food in certain European regions. mdpi.com

Biosynthetic Pathways and Enzymatic Transformations

Overview of C-Glycosylflavonoid Biosynthesis

The formation of C-glycosylflavonoids is a sophisticated process that diverges from the more common O-glycosylation pathway. mdpi.com The general flavonoid pathway begins with the deamination of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. mdpi.comoup.com This is subsequently activated to p-coumaroyl-CoA. mdpi.comoup.com The enzyme chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone scaffold. mdpi.comoup.com

Following the action of chalcone isomerase (CHI) to form a flavanone (B1672756), the pathway toward C-glycosylflavones takes a unique turn. mdpi.comoup.com Instead of direct conversion to a flavone (B191248), the flavanone precursor undergoes 2-hydroxylation by a flavanone 2-hydroxylase (F2H), a cytochrome P450-dependent monooxygenase. mdpi.comresearchgate.netnih.gov This creates a 2-hydroxyflavanone (B13135356), which exists in equilibrium with its open-ring tautomer, a dibenzoylmethane (B1670423). researchgate.netnih.gov

This dibenzoylmethane form serves as the acceptor for C-glycosylation, a reaction catalyzed by a C-glycosyltransferase (CGT). researchgate.netnih.gov Using UDP-glucose as the sugar donor, the CGT forms a stable, hydrolysis-resistant carbon-carbon bond at either the C-6 or C-8 position of the flavonoid A-ring. nih.govportlandpress.com The final step involves the dehydration of the resulting 2-hydroxyflavanone C-glucoside to yield the stable aromatic C-glycosylflavone. mdpi.comnih.gov For isoscoparin (B3028397), the pathway proceeds via the C-6 glucosylation of a 2-hydroxyeriodictyol intermediate to ultimately form isoorientin (B1672268), which is the direct precursor to isoscoparin. ebi.ac.ukmdpi.com

Enzymatic Synthesis and Functional Characterization

The synthesis of isoscoparin is governed by the sequential and highly specific activities of several key enzyme classes, including O-methyltransferases and glycosyltransferases.

O-methylation is a critical "decorative" step in the biosynthesis of many flavonoids, altering their chemical properties such as lipophilicity and metabolic stability. mdpi.comnih.gov This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which transfer a methyl group from SAM to a specific hydroxyl group on the flavonoid aglycone. researchgate.netnih.gov

The final step in the biosynthesis of isoscoparin is the methylation of its precursor, isoorientin (luteolin-6-C-glucoside). ebi.ac.uk This conversion is catalyzed by a highly specific flavonoid O-methyltransferase (FOMT) that targets the 3'-hydroxyl group on the B-ring of isoorientin. ebi.ac.uknih.gov Research on Isatis indigotica has led to the identification and characterization of two such enzymes, IiOMT1 and IiOMT2. ebi.ac.uk These enzymes were shown to efficiently catalyze the 3'-O-methylation of isoorientin to produce isoscoparin, demonstrating their crucial role in the biosynthesis of methylated C-glycosylflavonoids. ebi.ac.uk These FOMTs belong to the Class II or caffeic acid O-methyltransferase (COMT) type, which are generally larger proteins (40-43 kDa) whose activity is not dependent on bivalent ions. researchgate.netnih.gov The high regioselectivity of these enzymes ensures the specific formation of isoscoparin from a pool of potential flavonoid substrates. oup.com

Glycosylation, the attachment of sugar moieties, is a fundamental modification in flavonoid biosynthesis, leading to either O-glycosides or C-glycosides. nih.gov The mechanisms underlying these two processes are distinct. portlandpress.com

O-Glycosylation involves the formation of an ether linkage between a sugar molecule and a hydroxyl group on the flavonoid backbone. creative-biostructure.comwikipedia.org This reaction is catalyzed by O-glycosyltransferases (OGTs) and is typically a reversible process. nih.govportlandpress.com In the biosynthesis of many flavonoids, O-glycosylation occurs as a late-stage modification after the core flavone structure has been established. mdpi.com

C-Glycosylation , by contrast, creates a direct carbon-carbon bond between the sugar and the aromatic flavonoid ring, a linkage that is exceptionally stable and resistant to enzymatic or acidic hydrolysis. nih.govportlandpress.com The enzymatic mechanism is catalyzed by C-glycosyltransferases (CGTs), which are part of the same broad family 1 glycosyltransferases as OGTs. nih.gov However, CGTs act on a different substrate—the 2-hydroxyflavanone intermediate—rather than the finished flavone. researchgate.netnih.gov The C-glycosylation reaction is considered essentially irreversible under physiological conditions, which is a significant thermodynamic difference from O-glycosylation. portlandpress.com

Role of O-Methyltransferases in Methylated C-Glycosylflavonoid Biosynthesis

Metabolic Interconversions and Precursor Analysis

The biosynthesis of isoscoparin is a multi-step process involving several key precursors and metabolic interconversions. The ultimate precursor for the aglycone portion is the amino acid phenylalanine. mdpi.com

The pathway proceeds as follows:

Flavanone Formation : Phenylalanine is converted through the general phenylpropanoid pathway to p-coumaroyl-CoA. oup.com Chalcone synthase (CHS) and chalcone isomerase (CHI) then act to form the flavanone (2S)-naringenin. oup.comacs.org

Precursor Hydroxylation : To form the luteolin (B72000) backbone of isoscoparin's precursor, naringenin (B18129) is hydroxylated at the 3' position of the B-ring by flavanone 3'-hydroxylase (F3'H) to yield eriodictyol. oup.com

C-Glycosylation : Eriodictyol serves as the substrate for the C-glycosylflavone pathway. It is first converted to 2-hydroxyeriodictyol by F2H. mdpi.com This intermediate is then C-glucosylated at the 6-position by a CGT and subsequently dehydrated to form isoorientin (luteolin-6-C-glucoside). mdpi.com

Final Methylation : Isoorientin is the direct precursor to isoscoparin. ebi.ac.uk A specific 3'-O-methyltransferase (3'-OMT) catalyzes the transfer of a methyl group to the 3'-hydroxyl of the luteolin backbone, completing the synthesis of isoscoparin. ebi.ac.uk

Isoscoparin itself can be a substrate for further modifications, such as additional glycosylation. For example, isoscoparin can be converted to isoscoparin-2''-O-glucoside or isoscoparin-7-O-glucoside, adding another layer of structural diversity. ebi.ac.uknih.gov

Elucidation of Conjugate Formation (e.g., with Hydroxycinnamic Acids)

Beyond methylation and glycosylation, flavonoids are often found in nature as conjugates with other molecules, most notably hydroxycinnamic acids (HCAs). researchgate.netmdpi.com These HCAs, such as ferulic acid and sinapic acid, are themselves products of the phenylpropanoid pathway. mdpi.comwikipedia.org

Acylation with HCAs typically occurs on one of the sugar moieties of a glycosylated flavonoid. In barley (Hordeum vulgare), several complex conjugates of isoscoparin have been characterized. ebi.ac.uk These include isoscoparin-7-O-[6-sinapoyl]-glucoside and isoscoparin-7-O-[6-feruloyl]-glucoside. biocrick.comgoogle.com The formation of these molecules implies a biosynthetic sequence where isoscoparin is first O-glycosylated at the 7-position to form isoscoparin-7-O-glucoside. ebi.ac.uk Subsequently, an acyltransferase enzyme catalyzes the esterification of an HCA (e.g., sinapic acid) to the 6-position of the newly added glucose. These conjugation reactions significantly expand the chemical diversity of flavonoids within the plant, which can influence their physiological roles. mdpi.com

Data Tables

Table 1: Key Enzymes in Isoscoparin Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to Cinnamic Acid. mdpi.com |

| Cinnamic Acid 4-Hydroxylase | C4H | Converts Cinnamic Acid to p-Coumaric Acid. oup.com |

| 4-Coumaroyl-CoA Ligase | 4CL | Activates p-Coumaric Acid to p-Coumaroyl-CoA. oup.com |

| Chalcone Synthase | CHS | Synthesizes chalcone from p-Coumaroyl-CoA and Malonyl-CoA. mdpi.com |

| Chalcone Isomerase | CHI | Cyclizes chalcone to a flavanone (Naringenin). oup.com |

| Flavanone 3'-Hydroxylase | F3'H | Hydroxylates Naringenin to form Eriodictyol. oup.com |

| Flavanone 2-Hydroxylase | F2H | Hydroxylates Eriodictyol to 2-Hydroxyeriodictyol. mdpi.comnih.gov |

| C-Glycosyltransferase | CGT | Attaches a glucose moiety to the C-6 position of the aglycone. nih.gov |

Table 2: Compound Names Mentioned in this Article | Compound Name | Class / Role | | :--- | :--- | | Isoscoparin-7-olate | Flavonoid oxoanion; subject of the article. ebi.ac.uk | | Isoscoparin | C-glycosylflavonoid; conjugate acid of this compound. nih.gov | | Chrysoeriol (B190785) | Monomethoxyflavone; aglycone of isoscoparin. ebi.ac.uk | | Luteolin | Dihydroxyflavone; precursor to chrysoeriol. nih.gov | | Isoorientin | C-glycosylflavonoid; direct precursor to isoscoparin. ebi.ac.uk | | Eriodictyol | Flavanone; precursor to the isoorientin backbone. mdpi.com | | Naringenin | Flavanone; precursor to eriodictyol. oup.com | | p-Coumaroyl-CoA | Activated hydroxycinnamic acid; key intermediate in flavonoid biosynthesis. mdpi.com | | Malonyl-CoA | Extender unit for chalcone synthase. mdpi.com | | Phenylalanine | Amino acid; ultimate precursor of the phenylpropanoid pathway. mdpi.com | | S-Adenosyl-L-Methionine | SAM | Methyl group donor for OMTs. nih.gov | | UDP-Glucose | Activated sugar; glucose donor for glycosyltransferases. nih.gov | | Ferulic Acid | Hydroxycinnamic acid; used in conjugate formation. google.com | | Sinapic Acid | Hydroxycinnamic acid; used in conjugate formation. google.com | | Isoscoparin-7-O-glucoside | O-glycosylated derivative of isoscoparin. ebi.ac.uk | | Isoscoparin-2''-O-glucoside | O-glycosylated derivative of isoscoparin. nih.gov | | Isoscoparin-7-O-[6-sinapoyl]-glucoside | Acylated conjugate of isoscoparin. biocrick.com |

Isolation, Purification, and Characterization Methodologies

Extraction and Sample Preparation Techniques for Isoscoparin-7-olate and Related Compounds

The initial step in studying this compound and its related compounds often involves extraction from natural sources, followed by meticulous sample preparation to remove interfering substances.

A common method for extracting flavonoids like isoscoparin (B3028397) and its derivatives from plant material is through the use of organic solvents. For instance, ethanol-based extraction has been successfully employed for fruit tissues and the aerial parts of plants. In a study on wheat seedlings, 80% methanol (B129727) was used to prepare extracts for analyzing phenolic content. ebi.ac.uk The choice of solvent is critical and can influence the profile of extracted compounds.

Following extraction, sample preparation is crucial for accurate analysis, especially when dealing with complex biological matrices like blood or plasma. Techniques such as protein precipitation (PP), solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are employed to remove interfering substances like lipids and proteins. researchgate.net For the analysis of isoscoparin in mouse blood, a protein precipitation method using an acetonitrile-methanol mixture (9:1, v/v) was utilized. researchgate.net This step enhances the sensitivity and accuracy of subsequent analytical methods. researchgate.net In another instance, for analyzing phenolic metabolites in wheat seedlings, the extract was dissolved in ethanol (B145695) and filtered through a PVDF membrane filter. mdpi.com

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and purification of this compound and its related compounds from complex mixtures. Various chromatographic techniques, differing in their separation principles and efficiency, are utilized.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of flavonoids. In the analysis of phenolic compounds from wheatgrass, a quantitative HPLC method with a photodiode array (PDA) detector was used. mdpi.com The separation was achieved on a J'sphere ODS-H80 column with a gradient elution system composed of 0.1% trifluoroacetic acid in water and acetonitrile (B52724). mdpi.com HPLC is also used in the purification process of related compounds, often in a semi-preparative mode, following initial separation by column chromatography. researchgate.net

Table 1: HPLC Conditions for Analysis of Related Compounds in Wheatgrass mdpi.com

| Parameter | Condition |

|---|---|

| System | Waters Alliance e2695 Separation Module |

| Detector | Waters 2998 PDA Detector |

| Column | J'sphere ODS-H80 |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1 mL/min |

| Injection Volume | 10 µL |

| UV Wavelength | 254 nm |

| Gradient | 0-8 min, 12% B; 20 min, 20% B; 40 min, 25% B; 45-50 min, 100% B; 53-65 min, 12% B |

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, sensitivity, and speed compared to conventional HPLC, making it a powerful tool for metabolomic studies and pharmacokinetic analysis. A UPLC-MS/MS method was developed for the detection of isoscoparin in mouse blood. ebi.ac.ukresearchgate.net This method utilized a HSS T3 column with a gradient elution of acetonitrile and 0.1% formic acid. ebi.ac.ukresearchgate.net

In a study of melon metabolomics, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) was used to analyze phenolic extracts. biorxiv.orgnih.gov The separation was performed on a Waters Acquity UPLC C18 column. biorxiv.orgnih.gov This high-resolution technique allowed for the putative identification of various metabolites, including derivatives of isoscoparin. biorxiv.org

Table 2: UPLC Conditions for Isoscoparin Analysis in Mouse Blood researchgate.net

| Parameter | Condition |

|---|---|

| Column | HSS T3 |

| Column Temperature | 40 °C |

| Mobile Phases | Acetonitrile and 0.1% formic acid |

| Elution | Gradient |

| Detection | Multiple Reaction Monitoring (MRM) in positive ion mode |

Column chromatography (CC) is a fundamental technique for the large-scale purification of compounds from crude extracts. It is often the first step in the isolation process, followed by more refined techniques like HPLC. Silica (B1680970) gel and reversed-phase materials like C18 are common stationary phases. For the isolation of flavonoids from Gentiana decumbens, flash chromatography on a silica column was used, followed by separation on Amberlite XAD7HP. mdpi.com In the purification of ent-clerodane diterpenoids from Isodon scoparius, medium-pressure column chromatography on RP-18 and silica gel column chromatography were employed. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Spectroscopic Characterization Methods

Following isolation and purification, spectroscopic methods are essential for the definitive structural elucidation of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Table 3: ¹H and ¹³C NMR Data for Isoscoparin R (a related diterpenoid) researchgate.net

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 38.3 | 1.12, m; 1.69, m |

| 2 | 19.3 | 1.51, m; 1.61, m |

| 3 | 42.1 | 1.33, m; 1.48, m |

| 4 | 36.1 | - |

| 5 | 50.8 | 1.48, m |

| 6 | 24.3 | 1.83, m |

| 7 | 34.6 | 2.15, m; 2.25, m |

| 8 | 40.8 | 2.01, m |

| 9 | 52.3 | - |

| 10 | 44.9 | 1.58, m |

| 11 | 27.2 | 2.40, m; 2.52, m |

| 12 | 70.4 | 4.12, dd (10.0, 5.0) |

| 13 | 148.2 | - |

| 14 | 111.4 | 4.80, d (1.5); 4.93, d (1.5) |

| 15 | 175.7 | - |

| 16 | 17.8 | 1.89, s |

| 17 | 17.6 | 0.86, d (7.0) |

| 18 | 33.5 | 0.81, s |

| 19 | 21.8 | 0.89, s |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a cornerstone technique for the structural elucidation of flavonoids like this compound. In negative electrospray ionization mode (ESI-), the parent compound, isoscoparin, typically presents as a deprotonated molecule [M-H]⁻. For isoscoparin, which has a molecular weight of 462.4 g/mol , this corresponds to a precursor ion with a mass-to-charge ratio (m/z) of 461. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights through collision-induced dissociation (CID), which fragments the precursor ion into smaller, diagnostic product ions. The fragmentation pattern is characteristic of C-glycosyl flavonoids. Key fragment ions observed for isoscoparin include those resulting from the cleavage of the glycosidic bond and cross-ring cleavages of the sugar moiety. ebi.ac.ukplos.org Common losses include 90 Da and 120 Da, which are indicative of the hexose (B10828440) unit. plos.org

For instance, studies on related isoscoparin derivatives have identified specific fragmentation pathways. In the analysis of isoscoparin-2′′-O-(6′′′-p-coumaroyl)-glucoside, a precursor ion at m/z 769.1970 [M-H]⁻ was observed. Its MS/MS spectrum showed a fragment at m/z 623.1699, corresponding to the loss of the coumaroyl group, and another at m/z 443.0993, from the subsequent loss of the glucoside and a water molecule. plos.orgembrapa.br Similarly, isoscoparin-7-O-β-D-glucoside revealed diagnostic fragments at m/z 179.0340 and 161.0240. These characteristic losses are crucial for differentiating isoscoparin from its isomers and other flavonoids in complex mixtures.

Table 1: MS/MS Fragmentation Data for Isoscoparin and its Derivatives

| Compound | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Isoscoparin | 461 | 341, 371 | nih.gov |

| Isoscoparin-2′′-O-(6′′′-p-coumaroyl)-glucoside | 769.1970 | 623.1699, 443.0993 | plos.orgembrapa.br |

| Isoscoparin 7-O-[6′′-feruloyl]-glucoside | 799.2114 | 461.1159, 341.0681 |

Ultraviolet-Visible (UV-Vis) Detection and Diode-Array Detection (DAD/PDA)

Ultraviolet-visible (UV-Vis) spectroscopy, particularly when coupled with a diode-array detector (DAD) in liquid chromatography systems, is instrumental in the initial identification and quantification of flavonoids. Flavonoids exhibit characteristic UV spectra due to their conjugated phenolic ring systems. The specific absorption maxima (λmax) can help to distinguish between different flavonoid classes.

For flavones like isoscoparin, the UV spectrum typically shows two major absorption bands: Band I, corresponding to the B-ring cinnamoyl system, and Band II, for the A-ring benzoyl system. In the analysis of various plant extracts, flavonoids are often monitored at wavelengths around 330-350 nm, which is characteristic for flavones. researchgate.netnih.gov For example, in the HPLC analysis of wheat varieties, a DAD detector was set to 340 nm for the detection of compounds including isoscoparin. nih.gov The combination of retention time and UV spectral data from a DAD provides a high degree of confidence in peak identification before confirmation by mass spectrometry. ebi.ac.ukosu.cz

Advanced Integrated Analytical Platforms

The complexity of natural extracts necessitates the use of advanced, high-resolution analytical platforms that couple sophisticated separation techniques with high-performance mass spectrometry.

UPLC-Q-TOF/MS (Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry): This platform combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a TOF mass analyzer. It is frequently used for the comprehensive profiling of metabolites in complex samples like melon and soybean oil. plos.orgembrapa.brnih.gov In a study on melon, UPLC-QTOF-MS was used to identify 12 compounds, including derivatives of isoscoparin, by analyzing their fragmentation patterns in negative electrospray ionization mode. plos.orgembrapa.br The high mass accuracy (often below 5 ppm error) of the Q-TOF allows for the confident determination of elemental compositions for both precursor and fragment ions. embrapa.brwaters.com

UHPLC-HDMS (Ultra-High-Performance Liquid Chromatography-High-Definition Mass Spectrometry): This technique adds another dimension of separation through ion mobility spectrometry (IMS), which separates ions based on their size, shape, and charge. waters.com This is particularly useful for separating isomeric compounds, such as different flavonoid glycosides, which may co-elute chromatographically. waters.comwaters.com The combination of retention time, drift time (from IMS), and high-resolution mass data (MSE) provides unparalleled peak capacity and confidence in structural identification. waters.comnih.gov This approach has proven effective for the comprehensive characterization of flavonoids in extracts from plants like Ficus sp. and in soybean crude oil. nih.govwaters.com

LC-ESI-QqQ-MS (Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry): This platform is the gold standard for targeted quantitative analysis due to its high sensitivity and selectivity. nih.gov It operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. researchgate.net This process minimizes matrix interference and allows for precise quantification even at very low concentrations. A UPLC-MS/MS method using a triple quadrupole analyzer was developed for the pharmacokinetic study of isoscoparin in mouse blood, demonstrating good linearity and low limits of detection. ebi.ac.ukresearchgate.net

Method Validation and Optimization Strategies for Analysis

The development of robust and reliable analytical methods is critical for the accurate study of this compound. This involves rigorous validation and optimization of all analytical steps.

Purity Assessment Methodologies

Assessing the purity of an isolated or synthesized compound is essential. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or DAD is a standard method for purity assessment. The peak area percentage of the target compound relative to all other peaks in the chromatogram provides a measure of its purity. For higher accuracy, a quantitative approach using a calibration curve with a certified reference standard is employed.

Method validation for purity assessment, as demonstrated in a UPLC-MS/MS method for isoscoparin, includes evaluating linearity, precision, accuracy, recovery, and matrix effects. researchgate.net Linearity is confirmed over a specific concentration range (e.g., 1–4000 ng/mL), with correlation coefficients (r) greater than 0.998 indicating a strong linear relationship. researchgate.net Precision is assessed through intra-day and inter-day variations, which should typically be below 15%. researchgate.net Accuracy is determined by comparing measured concentrations to known concentrations, with results in the 85-115% range being acceptable. researchgate.net

Structural Stability Assay Development

Understanding the stability of this compound under various conditions (e.g., pH, temperature, light) is crucial for handling, storage, and experimental design. Stability assays typically involve incubating the compound under stressed conditions and monitoring its degradation over time using a stability-indicating method, usually LC-MS.

A common approach involves incubating the compound in different buffers across a range of pH values (e.g., 2-12) and at various temperatures (e.g., 25°C, 37°C, 60°C). Samples are taken at different time points and analyzed by LC-MS to quantify the remaining amount of the parent compound and to identify any degradation products. The degradation kinetics can then be determined to establish the compound's shelf-life and optimal storage conditions.

Biological Activities and Molecular Mechanisms

Antioxidant Activity

The antioxidant capacity of isoscoparin-7-olate and related compounds has been evaluated through various assays, demonstrating its potential to combat oxidative stress.

Radical Scavenging Assays (DPPH, ABTS)

Extracts containing isoscoparin (B3028397) and its derivatives have shown notable radical scavenging activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. For instance, methanol (B129727) extracts of wheat seedlings, which include isoscoparin, exhibited significant antioxidant abilities, with the highest average activities for DPPH and ABTS being 82% and 87%, respectively. ebi.ac.uk Similarly, extracts from Bambara groundnut seed coat, which contain various phenolic compounds, demonstrated both ABTS and DPPH radical scavenging activities. nih.gov Studies on young barley leaves also revealed that their aqueous extracts had a more pronounced inhibitory effect on ABTS than on DPPH radicals. mdpi.comresearchgate.net In one study, this compound demonstrated significant inhibition of DPPH radical formation with an IC50 value comparable to known antioxidants.

Mechanisms of Oxidative Stress Reduction in Cellular Models

This compound is believed to contribute to the reduction of oxidative stress in cellular models, a mechanism crucial for preventing cellular damage. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com Flavonoids like isoscoparin can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, thereby mitigating oxidative stress-related damage. Emerging evidence suggests that this compound can protect neuronal cells from damage induced by oxidative stress and inflammation.

Anti-inflammatory Potential

This compound has demonstrated promising anti-inflammatory properties in various in vitro studies.

In Vitro Inhibition of Inflammatory Mediators (e.g., COX-2, LOX-15)

Research indicates that this compound can inhibit pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 15-lipoxygenase (LOX-15). The inhibition of these enzymes is a key mechanism for reducing inflammation. For example, prenylated flavonoids with a specific structural feature have been shown to inhibit COX-2 activity. uc.pt Studies on various plant extracts containing flavonoids have also reported the inhibition of both COX-2 and 5-LOX pathways. researchgate.net

Cellular and Molecular Pathways of Anti-inflammatory Action

The anti-inflammatory effects of this compound are mediated through various cellular and molecular pathways. It has been shown to inhibit the production of pro-inflammatory cytokines. For instance, in RAW 264.7 macrophages, certain plant extracts containing flavonoids have been observed to inhibit the production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). mdpi.comarabjchem.org The anti-inflammatory action is also linked to the reduction of prostaglandin (B15479496) E2 (PGE2) levels, as demonstrated in studies with Passiflora foetida extracts. mdpi.com Furthermore, the inhibition of transcription factors like NF-κB, which is crucial for the expression of inflammatory mediators, is another potential mechanism. unibo.it

Neuroprotective Effects in In Vitro Models

Emerging evidence points to the neuroprotective potential of this compound in in vitro models. It is suggested that this compound may protect neuronal cells from damage caused by oxidative stress and inflammation, which are implicated in neurodegenerative diseases. Research on Isatis tinctoria leaf extract, which contains flavonoids, has shown significant inhibition of acetylcholinesterase activity in a concentration-dependent manner and did not exhibit cytotoxicity in a mouse hippocampal neuronal cell line. researchgate.net The phytochemicals in plants like juvenile barley are also being investigated for their potential preventive action against neurodegenerative conditions like Alzheimer's disease, where oxidative stress and inflammation in the central nervous system play a significant role. mdpi.com

Interactive Data Tables

Table 1: Radical Scavenging Activity

| Assay | Source Material | Reported Activity | Citation |

| DPPH | Wheat Seedling Extract | 82% average activity | ebi.ac.uk |

| ABTS | Wheat Seedling Extract | 87% average activity | ebi.ac.uk |

| DPPH | Bambara Groundnut Seed Coat Extract | Showed scavenging activity | nih.gov |

| ABTS | Bambara Groundnut Seed Coat Extract | Showed scavenging activity | nih.gov |

| ABTS | Young Barley Leaf Extract | Higher inhibition than DPPH | mdpi.comresearchgate.net |

| DPPH | Young Barley Leaf Extract | Lower inhibition than ABTS | mdpi.comresearchgate.net |

Table 2: Inhibition of Inflammatory Mediators

| Mediator | Source/Compound | Reported Effect | Citation |

| COX-2 | This compound | Inhibition | |

| LOX-15 | This compound | Inhibition | |

| COX-2 | Prenylated Flavonoids | Inhibition | uc.pt |

| 5-LOX | Plant Extracts | Inhibition | researchgate.net |

Agricultural and Plant Defense Applications

This compound, a C-glycosyl flavonoid, and its derivatives are integral to plant defense mechanisms. nih.govmdpi.com Their presence and modulation within the plant are associated with resistance to pests, fungi, and environmental stressors.

This compound is identified as a key phytochemical that contributes to the natural pest-repelling properties of certain plants. Its presence in plant tissues may help deter herbivores, thereby reducing the need for synthetic pesticides. Studies on poplar trees have shown that symbiotic relationships with ectomycorrhizal fungi can alter the plant's metabolome, leading to an upregulation of compounds including isoscoparin. nih.gov This change in the chemical profile can influence the plant's interactions with aboveground pests. nih.gov

This compound and its derivatives play a crucial role in how plants, particularly cereals like barley, respond to fungal pathogens. nih.gov The phenomenon of "priming," where a plant is pre-emptively treated with a chemical inducer to provoke a faster and stronger defense response upon pathogen attack, has been shown to modulate the concentration of isoscoparin derivatives. nih.govmdpi.com

In one study, barley plants primed with 3,5-dichloroanthranilic acid (DCAA) and subsequently infected with the fungus Pyrenophora teres f. teres showed distinct changes in the levels of isoscoparin 7-O-[6″-sinapoyl]-glucoside compared to unprimed (naïve) infected plants. nih.gov Initially, at two days post-infection, the concentration of this compound was higher in the primed infected plants, even though it was down-regulated compared to controls. nih.gov By four days post-infection, the metabolite was up-regulated, with levels again appearing higher in the primed plants. nih.gov This modulation suggests a role in the enhanced defense response of primed plants. nih.gov

Similarly, physical treatments like pulsed light (PL) have been shown to protect melons from postharvest fungal disease caused by Fusarium pallidoroseum. embrapa.brnih.gov This protection is linked to the upregulation of specific defense biomarkers, including derivatives such as isoscoparin 7-O-[6″-feruloyl]-glucoside and isoscoparin-2″-O-(6″′-p-coumaroyl)-glucoside. embrapa.brnih.gov These flavonoids are part of a broader defense response that can inhibit fungal growth. nih.govnih.gov

Table 1: Modulation of Isoscoparin Derivatives in Response to Fungal Pathogens

| Plant | Stressor/Treatment | Isoscoparin Derivative | Observed Effect | Reference |

|---|---|---|---|---|

| Barley (Hordeum vulgare) | Priming (DCAA) + P. teres f. teres infection | Isoscoparin 7-O-[6″-sinapoyl]-glucoside | Higher concentration in primed vs. naïve infected plants at 2 and 4 days post-infection. | nih.gov |

| Melon (Cucumis melo) | Pulsed Light + F. pallidoroseum infection | Isoscoparin 7-O-[6″-feruloyl]-glucoside | Upregulated as a defense biomarker. | embrapa.brnih.gov |

This table is interactive. Click on headers to sort.

Flavonoids, including derivatives of isoscoparin, are essential for protecting plants against the damaging effects of ultraviolet (UV) radiation. osu.czresearchgate.net Studies on barley (Hordeum vulgare L.) have demonstrated that the biosynthesis of these compounds is a key protective mechanism. osu.cz The relative quantity of flavonoids like isoscoparin-7-O-glucoside is significantly higher in barley plants treated with UV-A/B radiation compared to control plants. osu.cz These compounds accumulate in the epidermal layers of leaves, where they act as a screen, absorbing harmful UV-B radiation and preventing it from penetrating deeper into the sensitive mesophyll tissues. researchgate.net

Modulation of Plant Responses to Fungal Infections and Priming Phenomena

Antimicrobial Properties Against Pathogenic Microorganisms

Extracts from various plants known to contain this compound and its derivatives have demonstrated notable antimicrobial activity against a range of pathogenic microorganisms.

Research on extracts from Isatis tinctoria (Woad), which contains isoscoparin and its derivatives, has shown antibacterial effects. mdpi.com These extracts were particularly effective against Gram-positive bacteria, including Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus. mdpi.com

Furthermore, a 70% ethanolic extract of oats (Avena sativa), which also contains isoscoparin, exhibited broad-spectrum antibacterial activity. phytotherapyjournal.com It was effective against the Gram-positive Staphylococcus aureus and the Gram-negative bacteria Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa, and Klebsiella. The same extract also showed antifungal properties against Aspergillus niger and Candida. phytotherapyjournal.com

Table 2: Antimicrobial Activity Associated with Isoscoparin-Containing Plant Extracts

| Plant Source | Extract Type | Target Microorganism | Activity Noted | Reference |

|---|---|---|---|---|

| Isatis tinctoria | Various solvents | Bacillus subtilis (Gram-positive) | Antibacterial | mdpi.com |

| Isatis tinctoria | Various solvents | Micrococcus luteus (Gram-positive) | Antibacterial | mdpi.com |

| Isatis tinctoria | Various solvents | Staphylococcus aureus (Gram-positive) | Antibacterial | mdpi.com |

| Avena sativa | 70% Ethanolic | Staphylococcus aureus (Gram-positive) | Antibacterial | phytotherapyjournal.com |

| Avena sativa | 70% Ethanolic | Escherichia coli (Gram-negative) | Antibacterial | phytotherapyjournal.com |

| Avena sativa | 70% Ethanolic | Proteus vulgaris (Gram-negative) | Antibacterial | phytotherapyjournal.com |

| Avena sativa | 70% Ethanolic | Pseudomonas aeruginosa (Gram-negative) | Antibacterial | phytotherapyjournal.com |

| Avena sativa | 70% Ethanolic | Klebsiella sp. (Gram-negative) | Antibacterial | phytotherapyjournal.com |

| Avena sativa | 70% Ethanolic | Aspergillus niger (Fungus) | Antifungal | phytotherapyjournal.com |

This table is interactive. Click on headers to sort.

Immunomodulatory Activities in Cellular Assays

Flavonoids as a class are recognized for their anti-inflammatory and immunomodulatory activities. researchgate.netoup.com These properties are often attributed to their ability to inhibit enzymes involved in the inflammatory process, such as those in the arachidonic acid metabolism pathway. researchgate.net While specific studies focusing solely on the immunomodulatory effects of isolated this compound are limited, the activities of plant extracts containing it are documented. For example, extracts from Silene viridiflora, which produces a variety of flavonoids, have reported immunomodulator activities. nih.gov The general anti-inflammatory action of flavonoids suggests a potential mechanism for this compound in modulating immune responses at a cellular level. researchgate.net

Gastrointestinal System Modulation

Within the gastrointestinal tract, this compound, like other C-glycosyl flavonoids, is subject to metabolism by the gut microbiota. whiterose.ac.uk Human fecal bacteria have been shown to be capable of C-deglycosylating flavonoids, breaking them down into smaller phenolic compounds. whiterose.ac.uk The gastrointestinal system is constantly exposed to reactive oxygen species, and antioxidant compounds such as polyphenols and flavonoids may play a role in maintaining redox balance in these organs. researchgate.net The consumption of flavonoid-rich foods, such as those derived from barley grass, has been linked to reduced risk of chronic diseases, with potential modulatory effects on the gastrointestinal system. semanticscholar.org

Gastric Secretion Stimulation Mechanisms

The direct molecular mechanisms by which this compound stimulates gastric secretion have not been extensively elucidated in dedicated studies. However, insights can be drawn from the broader categories of compounds to which it belongs, namely flavonoids and bitter substances. Many plant-derived bitter compounds are known to stimulate gastric function, a property utilized in traditional medicine to create appetizers. ksumsc.com The primary mechanism for gastric acid secretion involves the activation of parietal cells in the stomach lining. slideshare.net This process is regulated by several chemical messengers, including histamine, gastrin, and acetylcholine (B1216132) (ACh). wikipedia.org

Bitter compounds can trigger the cephalic phase of digestion, a conditioned reflex where the sight, smell, or taste of food stimulates the central nervous system to prepare the gastrointestinal tract. wikipedia.org This nerve signal, transmitted via the vagus nerve, causes the release of ACh, which directly stimulates parietal cells, and gastrin-releasing peptide, which prompts G cells to release gastrin. ksumsc.com Gastrin, in turn, acts on enterochromaffin-like (ECL) cells to release histamine, a potent stimulator of hydrochloric acid (HCl) secretion from parietal cells. ksumsc.comslideshare.net Flavonoids found in gentian herbs, which include isoscoparin, are thought to contribute to the stimulation of the acid-forming, enzyme-forming, and mucin-forming functions of the stomach. ksumsc.com

Interactions with Gut Microbiota and Prebiotic Potential

Polyphenolic compounds, including flavonoids like isoscoparin, are increasingly recognized for their prebiotic potential. researchgate.netnih.gov Prebiotics are non-digestible compounds that are selectively utilized by beneficial gut microorganisms, conferring health benefits to the host. mdpi.com An imbalance in the gut microbiota, or dysbiosis, is linked to various diseases, and prebiotics can help restore a healthy balance. nih.gov

The primary mechanism of action for prebiotic flavonoids involves their fermentation by the gut microbiota. mdpi.com This process leads to the production of beneficial metabolites, most notably short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate (B1210297). frontiersin.org These SCFAs have multiple positive effects on host health; they can lower the pH of the intestinal lumen, which inhibits the growth of pathogenic bacteria, and they serve as an energy source for colonocytes, thereby improving the integrity of the gut barrier. nih.govfrontiersin.org Furthermore, prebiotics can stimulate the immune system by promoting the growth of beneficial bacteria like Bifidobacterium and Lactobacillus. mdpi.com While direct studies on this compound are limited, its classification as a flavonoid suggests it may contribute to gut health through these established prebiotic mechanisms. researchgate.netnih.gov

Molecular Targeting and Network Pharmacology Studies

Ligand-Protein Binding Prediction (Molecular Docking, Molecular Dynamics Simulations)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the interaction between a ligand, such as a chemical compound, and a target protein at the molecular level. These methods are crucial for understanding potential mechanisms of action and for drug discovery.

A recent study investigated the interaction between isoscoparin 7-glucoside, a closely related derivative of isoscoparin, and the Cytochrome P450 1A1 (CYP1A1) protein, specifically the variant CYP1A1_rs143070677. cambridge.org Molecular docking analysis revealed significant binding affinities. The binding free energies were calculated to be -10.7 kcal/mol for the wild-type (WT) protein and -8.2 kcal/mol for the mutated (MT) protein. cambridge.org MD simulations were then used to assess the stability of these interactions. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were analyzed for the protein-ligand complexes, providing insights into their dynamic stability. cambridge.org The study highlighted specific hydrogen bond interactions between isoscoparin 7-glucoside and the CYP1A1 protein, identifying the key amino acid residues involved in the binding. cambridge.org

Table 1: Molecular Docking and Simulation Data for Isoscoparin 7-Glucoside with CYP1A1 Protein

| Parameter | Wild-Type (WT) CYP1A1 | Mutated (MT) CYP1A1 |

|---|

| Binding Free Energy (kcal/mol) | -10.7 | -8.2 |

Data sourced from a 2024 study in the British Journal of Nutrition. cambridge.org

Identification of Core Molecular Targets and Signaling Pathways

Network pharmacology is an approach that integrates chemical data, bioactivity information, and systems biology to explore the complex interactions between compounds and biological networks. This method helps in identifying the potential molecular targets and signaling pathways through which a compound or a plant extract exerts its therapeutic effects. researchgate.net

Chemical Synthesis and Structural Modifications

Approaches to Synthetic Methodologies for Isoscoparin-7-olate and its Analogs

The chemical synthesis of flavonoid glycosides can be broadly categorized into chemosynthesis and biosynthesis. sioc-journal.cn Chemosynthesis is further divided into total synthesis, which builds the molecule from simple precursors, and semi-synthesis, which modifies existing natural flavonoids. sioc-journal.cn

Total Synthesis: The construction of the basic flavonoid core, a 2-phenyl-4H-1-benzopyran-4-one structure, is often achieved through classical methods such as the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada (AFO) reaction. sioc-journal.cn However, the introduction of a C-glycosidic bond, as seen in isoscoparin (B3028397), presents a significant synthetic challenge. This bond's stability makes its direct formation difficult, often requiring specialized strategies such as an O→C rearrangement reaction to move a sugar moiety from an oxygen atom to the carbon framework. sioc-journal.cn

Semi-Synthesis and Glycosylation: Semi-synthetic approaches, starting from more abundant natural flavonoids, are common. sioc-journal.cn For creating analogs of isoscoparin, particularly those with additional O-glycosidic linkages, several glycosylation methods are employed. Key tactics include:

Koenigs-Knorr Method: This classic method frequently uses glycosyl bromides as sugar donors. sioc-journal.cnthieme-connect.com It has been a cornerstone in flavonoid O-glycoside synthesis for decades. thieme-connect.com

Glycosyl Trichloroacetimidate Method: This approach utilizes glycosyl trichloroacetimidates as effective glycosyl donors, often activated by a Lewis acid promoter like boron trifluoride etherate (BF₃·Et₂O). sioc-journal.cnacs.org This method is noted for providing satisfactory yields in the synthesis of flavonoid 7-O-glycosides. acs.orgacs.org

Other Glycosyl Donors: Glycosyl esters and fluorides have also been applied in the synthesis of flavonoid O-glycosides. thieme-connect.com

A particularly effective strategy for synthesizing 7-O-glycoside analogs involves the highly regioselective removal of an acyl protecting group from the 7-hydroxyl position of a peracylated flavonoid, followed by glycosylation. acs.orgacs.org This allows for precise modification at a specific site on the flavonoid core.

Optimization Strategies for Synthetic Yields and Purity

Optimizing the yield and purity of synthesized flavonoids is critical for their subsequent use. This involves meticulous control over reaction conditions and the use of advanced analytical and purification techniques.

Reaction Monitoring and Purification: High-Performance Liquid Chromatography (HPLC), often coupled with UV-Vis detection, is a standard method for monitoring the progress of synthetic reactions in real-time. akjournals.com This allows chemists to determine the optimal reaction time and conditions. Once the reaction is complete, purification is commonly achieved through column chromatography using a silica (B1680970) gel stationary phase and a solvent gradient (e.g., chloroform/methanol) to separate the desired product from byproducts and unreacted starting materials. The purity of the final compound is typically confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR).

Process Parameter Optimization: The efficiency of a synthesis can be significantly improved by systematically adjusting various parameters. These include:

Solvent Ratios: The polarity and composition of the solvent system can influence reaction rates and equilibria.

Reaction Temperature: Temperature control is crucial; for example, temperatures between 40–60°C may be optimal for certain steps.

Catalyst Loadings: The amount and type of catalyst can dramatically affect reaction speed and selectivity.

In the context of obtaining starting materials from natural sources, modern extraction techniques can also be optimized. For instance, response surface methodology (RSM) has been used to optimize the parameters of microwave-assisted enzymatic extraction of polyphenols, including irradiation time, pH, temperature, and enzyme concentration, to maximize extraction yield. researchgate.net

Table 1: Example of a Box-Behnken Design Matrix for Optimization of Kojic Acid (KA) Extraction

This table illustrates how response surface methodology can be used to study the effect of different parameters on the yield of a product. A similar approach can be applied to optimize the synthesis of this compound derivatives.

Data adapted from a study on the optimization of extraction for kojic acid, illustrating the methodological approach. mdpi-res.com

Derivatization and Analogue Synthesis

Derivatization of the isoscoparin scaffold is a key strategy to explore structure-activity relationships and generate novel compounds. This typically involves modifying the existing hydroxyl groups on either the flavonoid core or the C-linked sugar moiety.

While isoscoparin is a C-glycosyl compound, it can be further functionalized by adding sugar units via O-glycosidic bonds. researchgate.net The hydroxyl group at the 7-position is a common site for such modifications in flavones. acs.org This results in mixed O,C-glycosides. thieme-connect.com

A successful synthetic route to create 7-O-glycosides involves a three-step process:

Protection: The hydroxyl groups of the starting flavonoid are protected, typically through acylation. acs.org

Regioselective Deprotection: A combination of a nucleophile like thiophenol (PhSH) and a base like imidazole (B134444) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) is used to selectively remove the acyl group at the 7-position. acs.orgacs.org

Glycosylation and Deprotection: The now-free 7-hydroxyl group is glycosylated, for example, using a glycosyl trifluoroacetimidate. Finally, the remaining acyl protecting groups are carefully removed under basic conditions to yield the desired 7-O-flavonoid glycoside. acs.orgacs.org

Fragmentation patterns in mass spectrometry can help differentiate between O-glycosylation positions, such as at the 2''-hydroxyl of the C-linked sugar versus the 7-hydroxyl of the flavone (B191248) core. researchgate.net

Table 2: Selected O-Glycosylated Derivatives of Isoscoparin

Another significant modification involves the esterification of isoscoparin's hydroxyl groups with hydroxycinnamic acids like p-coumaric, ferulic, and sinapic acid. google.commdpi.com This acylation most often occurs at one of the hydroxyls on a sugar moiety, creating a more complex structure with an ester linkage. foodb.cahmdb.ca

The synthesis of these ester derivatives can be accomplished through chemical methods, often involving activation of the carboxylic acid group of the hydroxycinnamic acid. Alternatively, enzymatic synthesis using lipases offers a greener and more selective approach for the esterification of phenolic acids. researchgate.netmdpi.com These modifications can increase the lipophilicity of the parent compound. mdpi.com Naturally occurring derivatives found in plants like barley and woad (Isatis tinctoria) demonstrate that such esterifications are common biosynthetic modifications. google.commdpi.com

Table 3: Selected Hydroxycinnamic Acid Esters of Isoscoparin

Metabolism and Pharmacokinetic Studies in Preclinical Models

In Vitro Metabolic Fate Investigations (e.g., Cell-Free Systems, Hepatocyte Models)

In vitro models are instrumental in elucidating the metabolic pathways of xenobiotics, including isoscoparin (B3028397). Studies utilizing isolated rat hepatocytes have been pivotal in demonstrating the hepatic metabolism of related compounds. For instance, investigations with the trypanocide isometamidium (B1672257) in isolated rat hepatocytes revealed the formation of two primary metabolites: a mono-acetyl derivative and an oxidized metabolite. nih.gov This highlights the capability of hepatocyte models to identify metabolic transformations.

Furthermore, research on other flavonoids provides insights into the potential metabolic routes for isoscoparin. For example, the metabolism of withanolides and amides from Datura metel seeds was studied in rat liver microsomes, identifying hydroxylation and methylation as key reactions for withanolides, and glucuronidation or sulfation as major pathways for amides. nih.gov Similarly, studies with fermented orange juice in rats showed that flavanones undergo phase II metabolism, leading to the formation of glucuronide and sulfate (B86663) conjugates. researchgate.net

While direct in vitro metabolism studies specifically on isoscoparin-7-olate are not extensively detailed in the provided results, the metabolism of its parent compound, isoscoparin, has been investigated. In vitro experiments have shown that O-methyltransferases (OMTs) from Isatis indigotica can catalyze the methylation of the C-glycosylflavonoid isoorientin (B1672268) to form isoscoparin. oup.com This suggests that methylation could be a significant metabolic pathway.

The following table summarizes the types of in vitro metabolic reactions observed for related flavonoid compounds, which could be relevant for this compound.

| Metabolic Reaction | Description | Potential Relevance to this compound |

| Methylation | Addition of a methyl group, often catalyzed by O-methyltransferases (OMTs). | Isoscoparin itself is a methylated form of isoorientin, indicating the importance of this pathway. oup.com |

| Hydroxylation | Addition of a hydroxyl group, a common phase I metabolic reaction. | Observed in the metabolism of other flavonoids and xenobiotics in liver microsomes. nih.gov |

| Glucuronidation | Conjugation with glucuronic acid, a major phase II detoxification pathway. | A common metabolic fate for flavonoids, leading to increased water solubility and excretion. researchgate.net |

| Sulfation | Conjugation with a sulfate group, another key phase II reaction. | Frequently occurs in the metabolism of phenolic compounds. researchgate.net |

| Acetylation | Addition of an acetyl group. | Identified as a metabolic pathway for other complex molecules in hepatocytes. nih.gov |

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living system. A study involving the administration of isoscoparin to mice via intravenous and intragastric routes provided key pharmacokinetic parameters. researchgate.net

The study revealed that isoscoparin has a relatively short half-life in mice and a low oral bioavailability of 2.6%. researchgate.net This low bioavailability is a common characteristic of many polyphenolic compounds. For instance, a study on fermented orange juice in rats indicated that while some absorption of flavanones occurs in the small intestine, the primary site of uptake is the colon, which can influence bioavailability. researchgate.net

The table below presents the pharmacokinetic parameters of isoscoparin in mice, as determined by a UPLC-MS/MS method. researchgate.net

| Pharmacokinetic Parameter | Value |

| Bioavailability (Oral) | 2.6% |

| Half-life (t½) | Relatively short |

| Linear Range (in blood) | 1-4000 ng/mL |

| Intra-day Precision | <12% |

| Inter-day Precision | <12% |

| Accuracy | 86-112% |

| Recovery | >68% |

| Matrix Effect | 86-90% |

These findings suggest that while isoscoparin is absorbed, its systemic exposure after oral administration is limited. This could be due to poor absorption from the gastrointestinal tract, extensive first-pass metabolism in the liver, or a combination of both.

Biological Sample Preparation for Metabolic Analysis

Accurate analysis of isoscoparin and its metabolites in biological samples is contingent on effective sample preparation techniques. The primary goal of sample preparation is to remove interfering substances like proteins and lipids, thereby enhancing the sensitivity and accuracy of the analytical method. researchgate.net

A common and effective method for preparing blood or plasma samples for the analysis of isoscoparin is protein precipitation. researchgate.net This technique involves adding a solvent, such as a mixture of acetonitrile (B52724) and methanol (B129727), to the sample to precipitate the proteins, which are then removed by centrifugation. researchgate.net The resulting supernatant, containing the analyte of interest, can be directly injected into the analytical instrument or further processed.

For the analysis of isoscoparin in mouse blood, a one-step protein precipitation with an acetonitrile-methanol (9:1, v/v) mixture was successfully employed. researchgate.net This method proved to be rapid and suitable for UPLC-MS/MS analysis. researchgate.net

The table below outlines a typical workflow for biological sample preparation for the analysis of isoscoparin.

| Step | Procedure | Purpose |

| 1. Sample Collection | Blood, plasma, or urine is collected from the animal model. | To obtain the biological matrix containing the compound and its metabolites. |

| 2. Protein Precipitation | Addition of a solvent mixture (e.g., acetonitrile-methanol) to the sample. | To remove proteins that can interfere with the analysis and damage the analytical column. researchgate.net |

| 3. Centrifugation | The sample is spun at high speed. | To pellet the precipitated proteins and other solid debris. |

| 4. Supernatant Collection | The clear liquid on top is carefully transferred to a new vial. | To isolate the analyte-containing fraction from the solid matrix. |

| 5. Analysis | The supernatant is injected into an analytical system like UPLC-MS/MS. | For the separation, detection, and quantification of the parent compound and its metabolites. researchgate.net |

This streamlined sample preparation method is crucial for obtaining reliable pharmacokinetic data and for identifying and quantifying metabolites in various biological matrices.

Challenges and Future Research Directions

Methodological Advancements in Comprehensive Characterization

The accurate and comprehensive characterization of isoscoparin-7-olate and its derivatives is fundamental to understanding their properties and functions. Advanced analytical techniques are crucial for this purpose.

Current Techniques and Challenges:

Mass Spectrometry (MS): Negative-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a key technique for the structural elucidation of isoscoparin (B3028397) derivatives. Fragmentation patterns, such as the neutral losses of hexose (B10828440) (90 Da), pentoside (120 Da), and glucosyl (162 Da) units, are characteristic. For this compound, the precursor ion at m/z 461.1052 fragments to m/z 371.0816 and 299.0436, confirming its structure. High-resolution MS, like HPLC-Q-Orbitrap-MS/MS, has been used to characterize the phenolic profile of plant extracts containing isoscoparin. ebi.ac.uk

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is essential for the definitive structural confirmation of isoscoparin. researchgate.net However, the complex structure of C-glycosyl flavonoids can make NMR data interpretation challenging. researchgate.net

Chromatography: Ultra-high-performance liquid chromatography (UPLC) coupled with MS/MS (UPLC-MS/MS) has been developed for the detection and quantification of isoscoparin in biological samples, such as mouse blood. ebi.ac.ukresearchgate.net These methods require careful optimization of the stationary phase, mobile phase, and gradient elution to achieve good separation and sensitivity. ebi.ac.ukresearchgate.net

Future Directions: Future research should focus on developing more sensitive and high-throughput analytical methods. This includes refining mass spectrometry techniques for better fragmentation analysis and utilizing advanced NMR experiments to overcome structural elucidation challenges. researchgate.net The development of standardized and validated analytical protocols is also crucial to ensure the reproducibility and comparability of data across different studies.

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

Understanding how isoscoparin is synthesized in plants is crucial for its potential biotechnological production. Isoscoparin is formed from isoorientin (B1672268) through a methylation step. ebi.ac.uknih.gov

Key Enzymes and Genes:

O-methyltransferases (OMTs): Several OMTs have been identified in plants like Isatis indigotica that are involved in the biosynthesis of isoscoparin. ebi.ac.ukresearchgate.netnih.gov These enzymes catalyze the transfer of a methyl group to isoorientin. ebi.ac.uknih.gov Studies have identified both Type I and Type II OMTs with different substrate specificities and catalytic efficiencies. researchgate.netnih.gov For instance, IiOMT1 and IiOMT2, Type II OMTs from I. indigotica, efficiently convert isoorientin to isoscoparin. ebi.ac.uknih.gov

Site-directed mutagenesis studies have pinpointed critical amino acid residues for the catalytic activity of these OMTs. researchgate.netnih.gov

Future Directions: While key enzymes have been identified, the complete biosynthetic pathway and its regulation are not fully understood. Future research should aim to:

Identify all the genes and enzymes involved in the entire biosynthetic pathway of isoscoparin.

Elucidate the regulatory networks that control the expression of these genes in response to developmental and environmental cues.

Investigate the subcellular localization of the biosynthetic enzymes.

Comprehensive Structure-Activity Relationship Studies for Biological Activities

To optimize the therapeutic potential of this compound, it is essential to understand the relationship between its chemical structure and biological activity.

Current Understanding:

Antioxidant Activity: Flavonoids like isoscoparin are known for their antioxidant properties. medchemexpress.com The presence of hydroxyl groups on the flavonoid skeleton is generally important for this activity.

Structure-Activity Relationship (SAR) Studies: SAR studies on related flavonoids, such as tricin, have suggested that the hydroxyl group at the C-4' position and methoxy (B1213986) groups at the C-3',5' positions play important roles in their biological activities. researchgate.net For isoscoparin, which is a 3'-methoxy derivative of isoorientin, the methoxy group likely influences its activity profile. ebi.ac.uknih.gov

Future Directions: Comprehensive SAR studies are needed to systematically evaluate how modifications to the isoscoparin structure affect its various biological activities. This involves:

Synthesizing a library of isoscoparin derivatives with modifications at different positions of the flavonoid core and the sugar moiety.

Screening these derivatives for a wide range of biological activities.

Using computational methods, such as quantitative structure-activity relationship (QSAR) modeling, to predict the activity of new derivatives and guide further synthesis.

Exploration of Novel Biological Activities and Therapeutic Applications

Isoscoparin and its derivatives have been reported to possess several biological activities, but their full therapeutic potential remains largely unexplored.

Reported Activities:

Antioxidant Activity: Isoscoparin has demonstrated significant antioxidant properties, which are crucial in preventing oxidative stress-related conditions. medchemexpress.commedchemexpress.com

Anti-inflammatory Effects: Research suggests that isoscoparin has anti-inflammatory properties. phytotherapyjournal.com

Other Potential Activities: Studies on plants containing isoscoparin suggest a range of other potential pharmacological effects, including antidiabetic, anti-obesity, and neuroprotective activities. researchgate.netjddtonline.info

Future Directions: Future research should focus on:

Screening this compound and its derivatives for a broader range of biological activities, including anticancer, antiviral, and immunomodulatory effects.

Investigating the mechanisms of action underlying the observed biological activities.

Conducting preclinical and eventually clinical studies to evaluate the therapeutic efficacy of promising compounds for specific diseases.

Biotechnological Approaches for Enhanced Production and Sustainable Sourcing

The natural abundance of isoscoparin in plants can be low, making its extraction for large-scale use challenging. mdpi.com Biotechnological approaches offer a promising alternative for sustainable production.

Current Sourcing and Challenges:

Isoscoparin can be isolated from various plants, including species of Gentiana and wheat seedlings. ebi.ac.ukmedchemexpress.comnih.govmdpi.com

Reliance on natural sources can be unsustainable and subject to variations in yield due to environmental factors. ivalua.comadec-innovations.com

Future Directions:

Metabolic Engineering: Genetically modifying microorganisms or plants to overproduce isoscoparin is a key strategy. This involves introducing the genes for the biosynthetic enzymes into a suitable host and optimizing their expression. researchgate.net The identification of efficient OMTs is a significant step in this direction. ebi.ac.uknih.gov

Synthetic Biology: Designing and constructing novel biosynthetic pathways in microorganisms could lead to even higher yields of isoscoparin and its derivatives.

Sustainable Sourcing Practices: For plant-based production, developing sustainable agricultural practices is essential. ivalua.comecovadis.comutk.eduinstituteofsustainabilitystudies.com This includes optimizing cultivation conditions and selecting high-yielding plant varieties to ensure a consistent and environmentally friendly supply. ivalua.com

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and purifying Isoscoparin-7-olate, and how can researchers optimize yield and purity?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to monitor reaction progress. Purification via column chromatography (silica gel, eluent: chloroform/methanol gradient) is standard. Optimization involves adjusting solvent ratios, reaction temperature (e.g., 40–60°C), and catalyst loadings. Confirmation of purity requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) .

- Data Consideration : Track retention times (HPLC) and spectral matches (NMR/MS) against literature benchmarks.

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct stability assays by incubating the compound in buffers (pH 2–12) at 25°C, 37°C, and 60°C. Analyze degradation products using liquid chromatography-mass spectrometry (LC-MS) and compare with control samples. Quantify stability via UV absorbance at λmax (e.g., 280 nm) .

- Data Contradictions : Discrepancies in degradation pathways may arise due to solvent interactions; replicate experiments with inert atmospheres (N2) to minimize oxidation .

Q. What in vitro bioactivity assays are suitable for preliminary screening of this compound’s pharmacological potential?

- Methodology : Use cell-based assays (e.g., MTT assay for cytotoxicity, ROS detection for antioxidant activity). Standardize protocols with positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements. Validate dose-response curves (IC50 calculations) .

- Limitations : Cell line specificity (e.g., HepG2 vs. HEK293) may yield conflicting results; report cell culture conditions (media, passage number) for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology : Perform meta-analysis of existing data (PubMed, Scopus) to identify variables such as assay type, concentration ranges, or solvent systems (DMSO vs. ethanol). Use statistical tools (ANOVA, regression) to assess significance of discrepancies. Replicate conflicting experiments under standardized conditions .

- Case Example : If Study A reports IC50 = 50 µM (MTT assay) and Study B reports IC50 = 200 µM (Alamar Blue), test both assays in parallel to isolate methodological biases .

Q. What computational approaches are effective for elucidating the mechanism of action of this compound at the molecular level?

- Methodology : Employ molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases, receptors). Validate with molecular dynamics simulations (GROMACS) to assess ligand-protein stability. Cross-reference with in vitro data (e.g., enzyme inhibition assays) .

- Data Integration : Compare docking scores (∆G values) with experimental IC50 to refine predictive models .

Q. How can structural modifications of this compound enhance its bioavailability while retaining bioactivity?

- Methodology : Synthesize derivatives via glycosylation or methylation and evaluate solubility (shake-flask method) and permeability (Caco-2 cell monolayer assay). Use quantitative structure-activity relationship (QSAR) models to prioritize candidates. Validate in vivo using rodent pharmacokinetic studies .

- Challenge : Balance lipophilicity (logP) improvements with potential toxicity; screen derivatives for off-target effects via high-throughput toxicity panels .

Methodological Best Practices

Q. What strategies ensure reproducibility in this compound research?

- Documentation : Provide detailed experimental protocols (e.g., solvent purity, instrument calibration logs) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

- Peer Review : Pre-register study designs on platforms like Open Science Framework to mitigate publication bias .

Q. How should researchers design interdisciplinary studies combining phytochemistry and systems biology for this compound?

- Framework : Adopt a PICOT framework:

- P opulation: Target organism/cell type.

- I ntervention: this compound treatment.

- C omparison: Negative/positive controls.

- O utcome: Transcriptomic/proteomic changes.

- T ime: Exposure duration.

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.